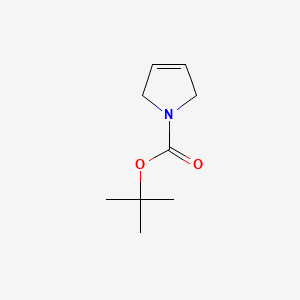

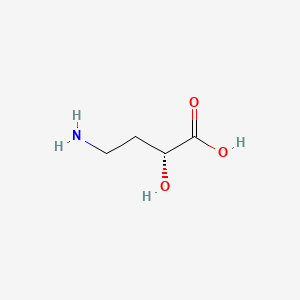

(2R)-4-Amino-2-hydroxybutyric acid

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .Scientific Research Applications

Bioplastic Production from Methane

(2R)-4-Amino-2-hydroxybutyric acid, also known as 4-Hydroxybutyric acid (4-HB), has been studied for its potential in bioplastic production. Nguyen and Lee (2021) reconstructed the 4-HB biosynthetic pathway in Methylosinus trichosporium OB3b, a Type II methanotroph. By engineering these strains, they were able to synthesize 4-HB from methane, demonstrating a novel approach to produce bioplastics and related monomers from an unconventional carbon source like methane (Nguyen & Lee, 2021).

Stereoselective Synthesis

Swift and Sutherland (2007) explored a stereoselective synthesis of a structurally similar compound, (2R,3S)-2-amino-3,4-dihydroxybutyric acid, using an ether directed aza-Claisen rearrangement. This method could be a significant step toward the efficient production of similar amino acid derivatives (Swift & Sutherland, 2007).

Renin Inhibitors

In the field of medicinal chemistry, Thaisrivongs et al. (1987) discussed the synthesis of novel angiotensinogen analogues containing a similar dipeptide isostere (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid. These compounds were potent inhibitors of human plasma renin, indicating potential for therapeutic applications (Thaisrivongs et al., 1987).

Enoyl-CoA Hydratase Reaction Studies

The stereochemistry of substrates like 4-Hydroxybutyric acid in enzymatic reactions has been explored by Willadsen and Eggerer (1975). Their research provided insights into the enzymatic mechanisms involving compounds like 4-Hydroxybutyric acid, a fundamental aspect for understanding metabolic pathways and designing new enzymes (Willadsen & Eggerer, 1975).

Chelation Properties

Research by Braibanti et al. (1971) on DL-2-amino-4-hydroxybutyric acid highlighted its chelation properties with divalent metals, suggesting potential applications in areas like metal recovery and environmental remediation (Braibanti et al., 1971).

Mechanism of Action

Target of Action

The primary target of (2R)-4-Amino-2-hydroxybutyric acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function, making it a key player in the central nervous system .

Mode of Action

This compound acts by antagonizing the NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons, leading to an increase in extracellular glutamate levels . This compound also appears to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system , which is one of the most important excitatory neurotransmitter systems in the brain . By modulating this system, this compound can influence a variety of downstream effects, including neuronal excitability, learning, and memory .

Pharmacokinetics

It is known that the compound is rapidly absorbed and distributed in the body . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its bioavailability and overall pharmacological effect.

Result of Action

The action of this compound results in a reduction of glutamate release, which can have a significant impact on neuronal activity . This reduction in glutamate release is thought to contribute to the compound’s rapid antidepressant action .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

(2R)-4-Amino-2-hydroxybutyric acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is essential for the synthesis and degradation of amino acids, playing a vital role in nitrogen metabolism .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling, thereby influencing cellular responses to external stimuli. Additionally, it can impact gene expression by acting as a precursor for the synthesis of other bioactive molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be converted into 4-aminobutyric acid (GABA), a neurotransmitter, through a series of enzymatic reactions. This conversion is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial metabolism and energy production .

Properties

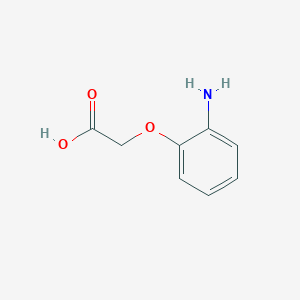

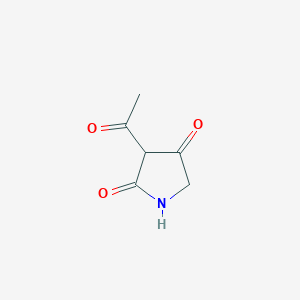

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415326 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31771-40-1 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)